molecular formula C5H5Cl3O2 B1599663 (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone CAS No. 93206-60-1

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Cat. No.: B1599663
CAS No.: 93206-60-1
M. Wt: 203.45 g/mol
InChI Key: MIYJBPXTAZJPGX-BYPYZUCNSA-N
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Description

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a chiral compound featuring a trichloromethyl group attached to an oxetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone typically involves the reaction of a suitable precursor with trichloromethylating agents. One common method is the reaction of 4-methyl-2-oxetanone with trichloromethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methylated derivatives.

    Substitution: Various substituted oxetanones depending on the nucleophile used.

Scientific Research Applications

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trichloromethyl ketones: Compounds with a trichloromethyl group attached to a ketone.

    Chloromethyl oxetanones: Compounds with a chloromethyl group attached to an oxetanone ring.

Uniqueness

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone is unique due to its chiral nature and the presence of both a trichloromethyl group and an oxetanone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-4-methyl-4-(trichloromethyl)oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJBPXTAZJPGX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460481
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93206-60-1
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
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(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
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(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
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(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
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(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 6
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

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